molecular formula C20H24N4O2 B2981998 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide CAS No. 904271-86-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide

Cat. No. B2981998
CAS RN: 904271-86-9
M. Wt: 352.438
InChI Key: YHQHZJOEKBGHQH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

Potential in Aldosterone Synthase Inhibition

A significant application of 3,4-dihydro-1H-quinolin-2-ones, chemically related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide, is in the inhibition of aldosterone synthase (CYP11B2). This enzyme is a promising target for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. Research indicates that certain derivatives, including ethyl-substituted compounds, have high selectivity against CYP1A2, another enzyme. Further study of these compounds' structure-activity relationships could aid in developing selective inhibitors for related medical conditions, such as Cushing's syndrome and metabolic syndrome (Lucas et al., 2011).

Pyrrolidine and Tetrahydroisoquinoline Derivatives in Chemical Reactions

Compounds like pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) undergo specific chemical reactions that have implications in organic synthesis. For example, they partake in redox-neutral α-amidation with concurrent N-alkylation when reacting with aromatic aldehydes and isocyanides. These reactions, promoted by acetic acid, represent a novel variant of the Ugi reaction (Zhu & Seidel, 2016). Additionally, these cyclic amines can undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines, which are relevant in various synthetic pathways (Kang et al., 2015).

Isoquinoline Derivatives in Cancer Research

Isoquinoline derivatives, closely related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide, have been investigated for their potential in cancer treatment. Studies on compounds like 11H-Isoquino[4,3-c]cinnolin-12-ones have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents. The presence of various substituents at specific positions on these compounds significantly influences their activity, which is valuable information for the development of new cancer therapies (Ruchelman et al., 2004).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-22-19(25)20(26)23-13-18(16-8-5-10-21-12-16)24-11-9-15-6-3-4-7-17(15)14-24/h3-8,10,12,18H,2,9,11,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHZJOEKBGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide

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